(E)-3-(4-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
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Description
(E)-3-(4-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H18ClNO and its molecular weight is 287.79. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry Reference Standards
In analytical chemistry, this compound could be used as a reference standard due to its distinct chemical structure. It can aid in the calibration of instruments and ensure the accuracy of analytical methods.
Each of these applications requires a multidisciplinary approach, combining chemistry, biology, pharmacology, and computational sciences to fully explore the potential of this compound. While the search did not yield specific current research applications, the theoretical applications mentioned are based on the compound’s chemical structure and known properties of similar compounds .
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-12-10-15-7-8-16(11-12)19(15)17(20)9-4-13-2-5-14(18)6-3-13/h2-6,9,15-16H,1,7-8,10-11H2/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIWSXDLYJMNEK-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC2CCC(C1)N2C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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